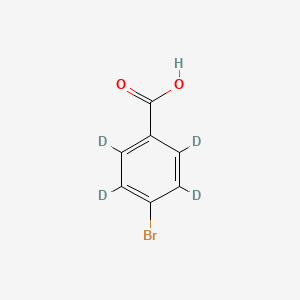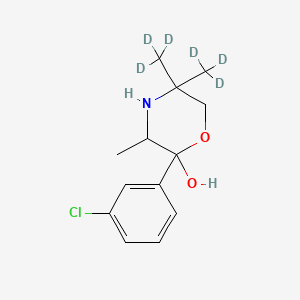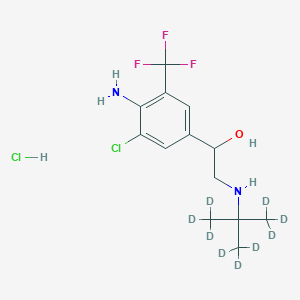
3-Hydroxy Desloratadine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Desloratadine-d4: is a deuterated form of 3-Hydroxy Desloratadine, which is a metabolite of Desloratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterium labeling in this compound makes it useful in various pharmacokinetic and metabolic studies due to its stability and traceability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desloratadine-d4 involves the deuteration of 3-Hydroxy DesloratadineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under stringent regulatory guidelines to meet the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Desloratadine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one atom or group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can result in the formation of deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxy Desloratadine-d4 is used in analytical chemistry for method development and validation. Its deuterated form allows for precise quantification and traceability in various analytical techniques .
Biology: In biological research, the compound is used to study the metabolic pathways and pharmacokinetics of Desloratadine. It helps in understanding the metabolism and excretion of the drug in different biological systems .
Medicine: The compound is used in pharmacological research to investigate the efficacy and safety of Desloratadine. It aids in studying drug interactions and optimizing dosing regimens for therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used for quality control and regulatory compliance. It ensures the consistency and reliability of Desloratadine formulations .
Wirkmechanismus
3-Hydroxy Desloratadine-d4 exerts its effects by acting as a stable isotope-labeled analog of 3-Hydroxy Desloratadine. The compound competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms such as nasal congestion and watery eyes .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy Desloratadine: The non-deuterated form of the compound.
Desloratadine: The parent compound from which 3-Hydroxy Desloratadine is derived.
Loratadine: Another second-generation antihistamine that is metabolized to Desloratadine .
Uniqueness: The uniqueness of 3-Hydroxy Desloratadine-d4 lies in its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and pharmaceutical applications, offering insights that are not possible with non-deuterated analogs .
Eigenschaften
IUPAC Name |
13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is 3-Hydroxy Desloratadine-D4 used as an internal standard in this study?
A1: this compound is a deuterated form of 3-Hydroxy Desloratadine, the primary metabolite of Desloratadine. Utilizing a deuterated analog as an internal standard offers several advantages in quantitative analysis using mass spectrometry:
- Similar Chemical Behavior: Due to the structural similarity, this compound is expected to exhibit very similar chromatographic behavior to the analyte (3-Hydroxy Desloratadine) during the extraction and separation processes. [] This helps to minimize variability and improve the accuracy of the analysis.
- Distinct Mass Signal: The four deuterium atoms in this compound increase its molecular weight compared to the non-deuterated form. This allows for clear differentiation and quantification of both the analyte and internal standard during mass spectrometric detection. []
Q2: How does the use of this compound contribute to the validation of the analytical method?
A2: Incorporating this compound as an internal standard is crucial for method validation as it helps to ensure:
- Accuracy: By accounting for potential losses during sample preparation and variations in instrument response, the use of an internal standard allows for more accurate quantification of 3-Hydroxy Desloratadine in the plasma samples. []
- Precision: The consistent use of this compound helps to improve the repeatability (intra-day precision) and reproducibility (inter-day precision) of the analytical method. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












